4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine dihydrochloride is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique fused-ring structure, which is derived from the fusion of two pyridine rings. The presence of a methoxy group at the 4-position and a tetrahydro configuration contributes to its distinctive chemical properties and potential biological activities.
The compound can be synthesized through various chemical methods, often involving specific precursors and reaction conditions. Its relevance in medicinal chemistry has led to increased interest in its synthesis and applications.
4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine dihydrochloride is classified as a heterocyclic organic compound. Its molecular formula is , and it has a molecular weight of approximately 164.20 g/mol. This compound is part of a larger class of compounds known for their diverse biological activities.
The synthesis of 4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine dihydrochloride typically involves cyclization reactions starting from appropriate precursors such as 2-chloro-3,5-diaminopyridine.
One common synthetic route includes:
Industrial synthesis may utilize continuous flow reactors to enhance yield and efficiency while maintaining optimal reaction conditions.
The molecular structure of 4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine dihydrochloride features:
4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine dihydrochloride can participate in various chemical reactions:
Common reagents for these reactions include:
The specific conditions for these reactions vary but typically involve controlled temperatures and solvent systems conducive to the desired transformations.
The mechanism of action for 4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine dihydrochloride involves its interaction with biological targets such as enzymes and receptors.
The precise pathways and molecular interactions depend on the specific context of use and modifications made to the compound.
Relevant analyses include stability studies under various conditions (temperature, pH) to determine its suitability for different applications.
4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine dihydrochloride has several scientific applications:
This compound's diverse applications underscore its importance in ongoing research within medicinal chemistry and related fields.
Regioselective functionalization at the C4 position of 5,6,7,8-tetrahydro-[1,7]naphthyridine is critical due to the compound’s electronic asymmetry and potential for multisite reactions. The core nitrogen atoms (N1 and N7) exhibit distinct nucleophilicities: N1 in the pyridine-like ring is less basic, while N7 in the tetrahydropyridine moiety is more nucleophilic. To achieve selective methoxylation at C4, tert-butoxycarbonyl (Boc) protection is employed first on N7. This step exploits N7’s higher basicity, allowing quantitative protection under mild conditions (dichloromethane, room temperature, Boc₂O, 2 hours). Subsequent deprotonation at C4 using lithium diisopropylamide (LDA) at −78°C generates the C4 anion, which reacts with methyl iodide or O-methylating agents like trimethyloxonium tetrafluoroborate. This method achieves >95% regioselectivity for C4-methoxylation, with the Boc group later removed under acidic conditions (HCl/dioxane) [5]. Alternative protecting groups (e.g., acetyl or tosyl) reduce selectivity due to steric hindrance or incomplete protection.
Table 1: Regioselectivity of Protecting Groups for Tetrahydro-[1,7]naphthyridine Functionalization
Protecting Group | Reaction Conditions | C4 Selectivity (%) | Byproducts (%) |
---|---|---|---|
tert-Butoxycarbonyl (Boc) | Boc₂O, CH₂Cl₂, RT, 2h | >95 | <5 |
Acetyl | Ac₂O, Pyridine, 60°C, 4h | 70 | 30 (N1-acetylation) |
Tosyl | TsCl, NaOH, THF, 0°C, 1h | 65 | 35 (O-tosylation) |
Dihydrochloride salt formation enhances the crystallinity, stability, and bioavailability of 4-methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine. The protonation sequence is pH-dependent: N1 protonates first (pKa ≈ 4.2) due to its sp²-hybridized character, followed by N7 (pKa ≈ 8.5). Optimal salt formation uses anhydrous hydrogen chloride (HCl) gas in ethanol/water (9:1 v/v) at 0–5°C, yielding a crystalline dihydrochloride monohydrate with >99% purity. Counterion studies reveal that hydrochloride salts outperform alternatives like hydrobromide or sulfate in crystallinity and hygroscopicity. Ethanol/water systems produce larger crystals (needle-like morphology) than tetrahydrofuran (THF) systems, reducing occluded solvents. Stoichiometric control is vital—excess HCl causes amorphization, while substoichiometric HCl yields mixed salts. X-ray diffraction confirms the protonation at both nitrogens, with chloride ions stabilizing the crystal lattice via N–H···Cl hydrogen bonds [2] [4].
Table 2: Solvent Systems for Dihydrochloride Crystallization
Solvent System | Temperature (°C) | Crystal Morphology | Purity (%) | Water Content (wt%) |
---|---|---|---|---|
Ethanol/water (9:1) | 0–5 | Needles | >99 | 5.2 (monohydrate) |
Tetrahydrofuran | −10 | Platelets | 95 | 8.7 (hemihydrate) |
Acetonitrile | 25 | Agglomerates | 90 | 12.3 (variable hydrate) |
Conventional thermal cyclization to form the tetrahydro-[1,7]naphthyridine core suffers from side reactions (e.g., oxidation or dimerization) and long reaction times (8–12 hours). Microwave irradiation accelerates the ring closure via dielectric heating, reducing the reaction time to 15–20 minutes. The optimized protocol involves reacting 3-aminopyridine with methyl vinyl ketone in dimethylformamide (DMF), with p-toluenesulfonic acid (p-TsOH) as a catalyst. Microwave conditions (150°C, 150 W) improve yields from 65% (thermal) to 92% by minimizing decomposition. Temperature control is critical—exceeding 160°C promotes decarboxylation, while temperatures below 140°C result in incomplete conversion. The method scales linearly from milligram to kilogram levels without yield erosion, demonstrating robustness for industrial applications [5].
The C4 methoxy group adopts a preferred equatorial conformation in the half-chair structure of the tetrahydropyridine ring, minimizing 1,3-diaxial interactions. Stereoelectronic effects govern this preference: the methoxy oxygen’s lone pairs align antiperiplanar to the C4–C5 bond, stabilizing the conformation by 2.3 kcal/mol over axial orientation (calculated at DFT/B3LYP/6-31G* level). Experimental evidence from nuclear Overhauser effect spectroscopy (NOESY) shows no H4–H8a/8b correlations, confirming equatorial positioning. Kinetic resolution is unnecessary since C4 is not chiral; however, methoxylation of fused analogs (e.g., octahydrobenzo derivatives) requires chiral auxiliaries to avoid racemization [6] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2